

A head-to-head comparison of Caroverine and Ginkgo biloba for tinnitus.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Croverin*

Cat. No.: *B14865579*

[Get Quote](#)

A Head-to-Head Comparison of Caroverine and Ginkgo Biloba for Tinnitus

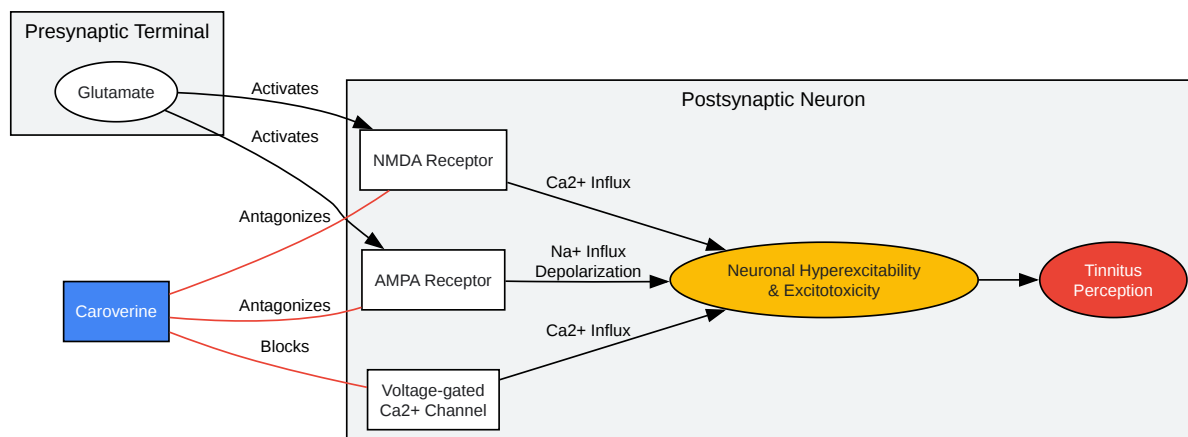
For researchers, scientists, and drug development professionals, the quest for an effective tinnitus treatment remains a significant challenge. Among the myriad of compounds investigated, Caroverine and Ginkgo biloba have emerged as potential therapeutic options, each with distinct mechanisms of action and varying degrees of clinical evidence. This guide provides an objective, data-driven comparison of these two agents, focusing on their pharmacological profiles, clinical efficacy, and the experimental protocols supporting their use.

Mechanism of Action: A Tale of Two Pathways

The proposed therapeutic effects of Caroverine and Ginkgo biloba in tinnitus stem from fundamentally different pharmacological actions. Caroverine acts primarily as an antagonist of glutamate receptors, while Ginkgo biloba's effects are thought to be multifactorial, involving vasoregulatory and neuroprotective properties.

Caroverine: This quinoxaline-derivative is a known spasmolytic that also functions as a glutamate receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.^{[1][2]} The rationale for its use in tinnitus is based on the theory of "cochlear-synaptic tinnitus," which posits that the phantom auditory perception arises from excitotoxicity and aberrant signaling at the synapse between inner hair cells and afferent auditory neurons, a process mediated by the neurotransmitter

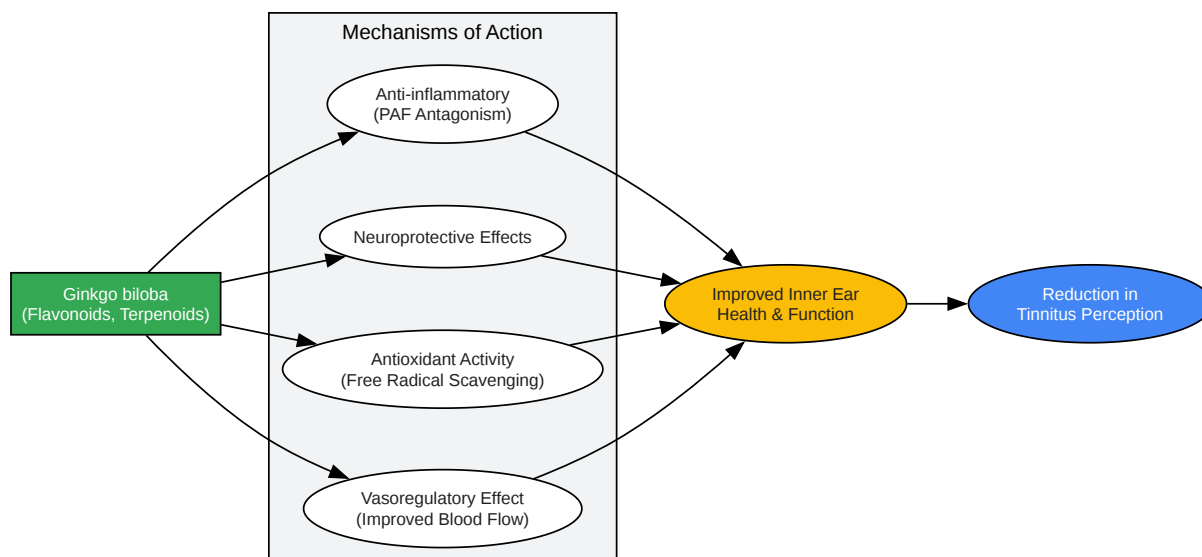
glutamate.[1][2][3] By blocking these glutamate receptors, Caroverine is thought to normalize this pathological synaptic activity. Additionally, Caroverine exhibits calcium channel-blocking properties, which may contribute to its therapeutic effect by reducing neuronal hyperexcitability.



[Click to download full resolution via product page](#)

Caroverine's Mechanism of Action in Tinnitus.

Ginkgo biloba: The standardized extract of Ginkgo biloba leaves (commonly EGb 761) contains active compounds, primarily flavonoids and terpenoids. Its mechanism in treating tinnitus is not attributed to a single target but rather a combination of effects. These include a vasoregulatory effect that improves blood flow, including to the inner ear, by altering vascular tone. It also possesses antioxidant properties, scavenging free radicals that could otherwise damage the cochlea. Furthermore, Ginkgo biloba may have neuroprotective effects and can antagonize the platelet-activating factor, which is involved in inflammatory processes.



[Click to download full resolution via product page](#)

Multifactorial Mechanism of Action of Ginkgo biloba.

Clinical Efficacy: A Comparative Analysis

Direct comparative studies between Caroverine and Ginkgo biloba for tinnitus are limited but provide valuable insights. The available data, primarily from quasi-experimental and comparative clinical studies, suggest that both agents can offer some degree of relief, although their effectiveness may vary depending on the patient population and the duration of treatment.

Study	Treatment Arms	Key Efficacy Outcomes	Results	Citation
Raja et al. (2024)	1. Caroverine (n=60) 2. Ginkgo biloba (n=60) 3. Multivitamins (n=60)	Tinnitus Functional Index (TFI) at 6 months	Ginkgo biloba group showed a significant ($p < 0.0001$) 50% decrease in moderate tinnitus and 100% resolution in severe tinnitus. The Caroverine group showed a 38.9% improvement in tinnitus severity.	
Dash et al. (2024)	1. Caroverine 40mg twice daily (n=30) 2. Standard of care (Cinnarizine, B-complex, Ginkgo biloba) (n=30)	Tinnitus Handicap Inventory (THI), Visual Analog Scale (VAS) at 90 days	Caroverine showed a larger decrease in THI score and an improvement in the median VAS score compared to the standard of care. The overall reduction in tinnitus in the Caroverine group was 53.3%.	
Jain et al. (2020)	1. Oral Caroverine 2. Oral Ginkgo biloba	Tinnitus grading and matching at 1, 2, and 3 months	Ginkgo biloba was statistically more significant than Caroverine in reducing mean tinnitus grading and matching,	

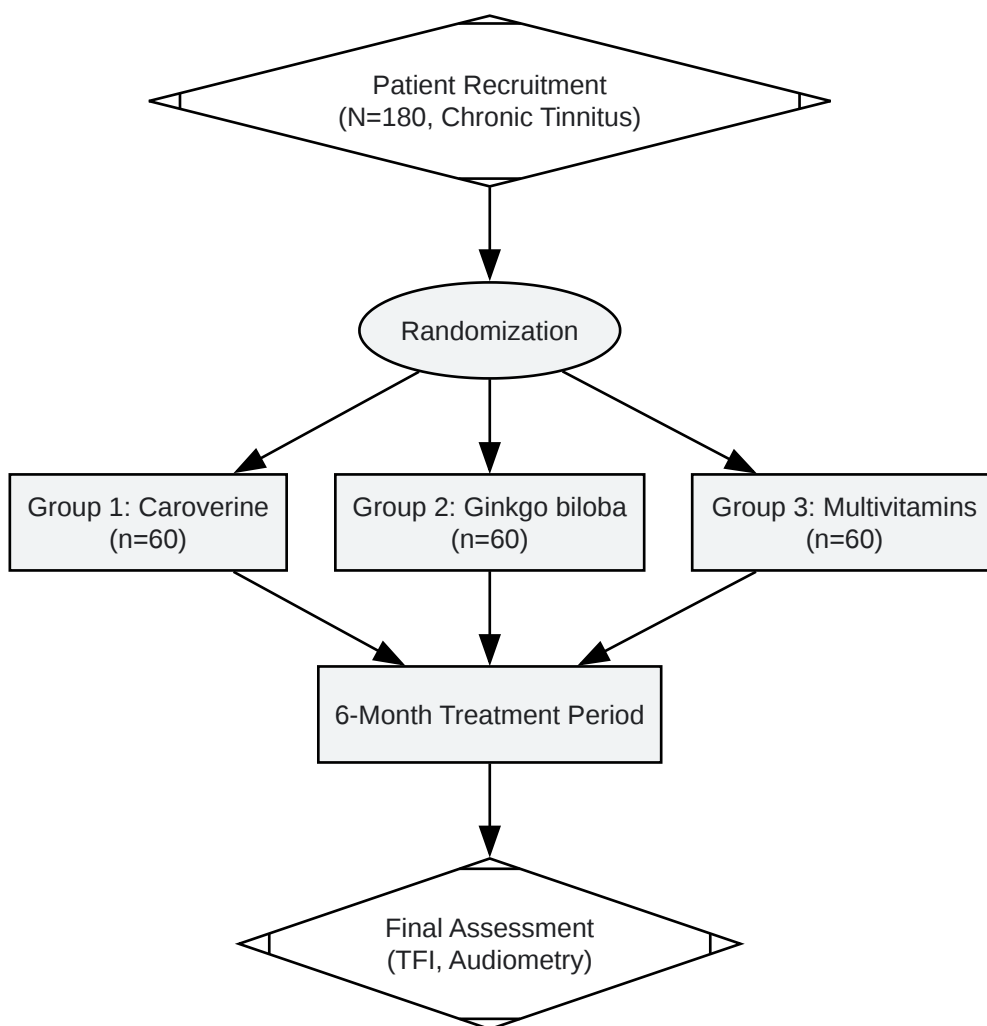
			but only at the end of the 3rd month of treatment.
Kumari et al.	1. Caroverine 20mg twice daily (n=25) 2. Placebo (n=25)	THI, Tinnitus frequency matching at 90 days	64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing complete relief. The placebo group showed a 20% improvement.
Denk et al. (1997)	1. Caroverine infusion (n=30) 2. Placebo infusion (n=30)	Subjective rating and psychoacoustic measurement immediately after infusion	63.3% of the Caroverine group responded to therapy immediately after infusion, while none in the placebo group showed a significant response.
Drew and Davies (2001)	1. Ginkgo biloba extract LI 1370 50mg three times daily (n=489) 2. Placebo (n=489)	Patient assessment of tinnitus loudness and how troublesome it was at 12 weeks	No significant differences were found between the Ginkgo biloba and placebo groups.

Experimental Protocols: A Closer Look

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below are summaries of the experimental protocols from key comparative studies.

Raja et al. (2024) - Comparative Study

- Study Design: A clinical study comparing the efficacy of Caroverine, Ginkgo biloba, and multivitamins.
- Participants: 180 patients with chronic tinnitus, divided into three groups of 60.
- Intervention:
 - Group 1: Caroverine
 - Group 2: Ginkgo biloba
 - Group 3: Multivitamins
- Duration: 6 months.
- Outcome Measures: Tinnitus Functional Index (TFI) and pure-tone audiometry.
- Key Methodological Point: The study aimed to manage idiopathic tinnitus, and assessments were performed to evaluate the efficacy of the two primary medications against a control.



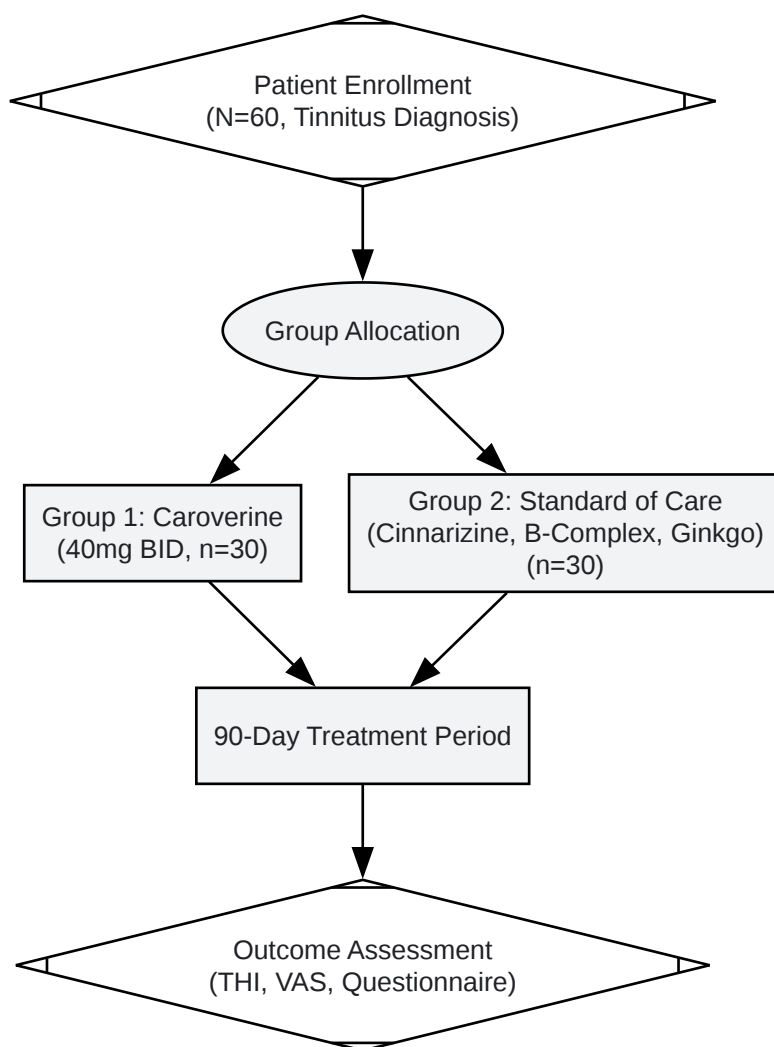
[Click to download full resolution via product page](#)

Experimental Workflow of Raja et al. (2024).

Dash et al. (2024) - Quasi-Experimental Study

- Study Design: A quasi-experimental study.
- Participants: 60 consecutive patients with a confirmed diagnosis of tinnitus.
- Intervention:
 - Group 1 (n=30): Caroverine 40mg twice daily.
 - Group 2 (n=30): Standard of care (Tab. Cinnarizine 25mg twice daily, Cap. B-complex, and Ginkgo biloba once daily).

- Duration: 90 days.
- Outcome Measures: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analog Scale (VAS).



[Click to download full resolution via product page](#)

Experimental Workflow of Dash et al. (2024).

Safety and Tolerability

Caroverine: Generally considered safe with no or mild adverse reactions reported in clinical trials. Common side effects may include headache, nausea, dry mouth, and dizziness.

Ginkgo biloba: While widely used, it is not without potential side effects, which can include diarrhea, nausea, dizziness, and headache. A significant concern is its potential interaction with antithrombotic drugs, which can increase the risk of serious bleeding. Due to a lack of proven efficacy and potential for harm, some clinical practice guidelines, such as those from the American Academy of Otolaryngology and in Europe, recommend against its use for tinnitus.

Conclusion

Caroverine and Ginkgo biloba present two distinct approaches to the pharmacological management of tinnitus. Caroverine, with its targeted action on glutamate receptors, shows promise, particularly in cases of cochlear-synaptic tinnitus, and has demonstrated efficacy in several studies, including a notable immediate effect after infusion. Ginkgo biloba, on the other hand, offers a multifactorial approach through its vasoregulatory and neuroprotective effects. While some studies suggest its benefit, particularly over longer treatment durations, other large-scale trials have found it no more effective than a placebo.

For drug development professionals, the targeted mechanism of Caroverine may offer a more direct and potentially more potent therapeutic strategy, especially if patient populations can be stratified based on the underlying pathophysiology of their tinnitus. The evidence for Ginkgo biloba is less consistent, and its broader, less specific mechanism of action, coupled with safety concerns regarding bleeding risk, may make it a less attractive candidate for further development as a standalone tinnitus therapeutic. Further well-controlled, large-scale randomized clinical trials are warranted to definitively establish the efficacy and optimal use of both agents in the management of tinnitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 2. Can caroverine be used for tinnitus treatment? [svelic.se]

- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A head-to-head comparison of Caroverine and Ginkgo biloba for tinnitus.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14865579#a-head-to-head-comparison-of-caroverine-and-ginkgo-biloba-for-tinnitus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com